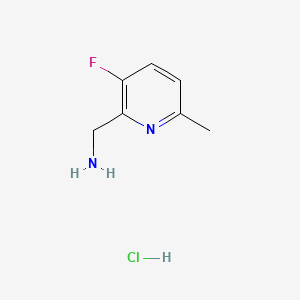

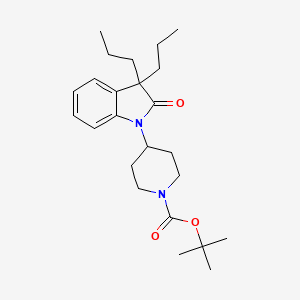

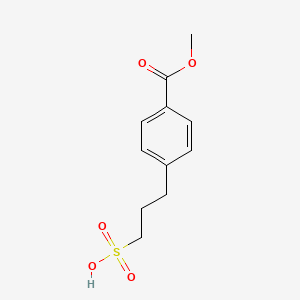

![molecular formula C16H12Cl2N4O B578098 2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide CAS No. 1337880-69-9](/img/structure/B578098.png)

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide” belongs to the class of organic compounds known as imidazopyridines . Imidazopyridines are compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an appropriate 2-aminopyridine with a 2,6-dichlorophenyl compound . The exact method would depend on the specific substituents and the conditions used .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of imidazopyridines can vary widely depending on the specific substituents present on the ring. They can undergo reactions typical of other aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed by experimental data. These properties include melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Application Summary

Urease Inhibition

Urease is an enzyme involved in the hydrolysis of urea to ammonia and carbon dioxide. Inhibition of urease activity is crucial for treating conditions associated with ureolytic bacteria, such as gastric and duodenal cancer. Researchers have investigated the inhibitory effects of pyridine carboxamide derivatives, including 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7), against urease . These compounds exhibit significant anti-urease activity, making them potential candidates for drug development.

Results and Outcomes

Inhibitory Activity

Among the synthesized compounds, Rx-6 and Rx-7 exhibited significant urease inhibitory activity (IC50 = 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively). These results highlight their potential as anti-urease agents.

Binding Mode

Molecular docking studies revealed the binding interactions between the active compounds and urease. Understanding the binding mode aids in designing more effective inhibitors.

Implications

The identified pyridine carboxamide derivatives could serve as lead compounds for further optimization and development of novel anti-urease drugs. Their potential clinical applications include managing urease-related diseases.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopropyl-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c17-9-2-1-3-10(18)12(9)15-21-11-6-7-19-14(13(11)22-15)16(23)20-8-4-5-8/h1-3,6-8H,4-5H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHETXVNETHQTSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC=CC3=C2N=C(N3)C4=C(C=CC=C4Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

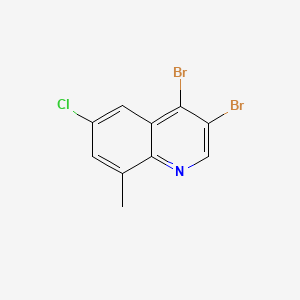

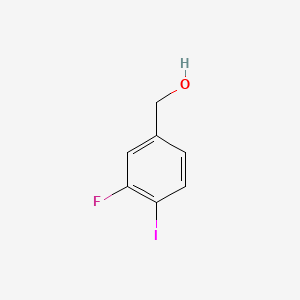

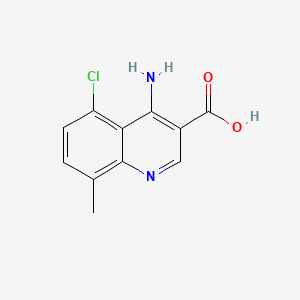

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

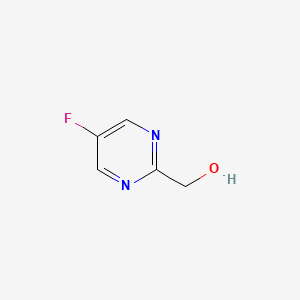

![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)